molecular formula C10H7N3S B562337 Thiabendazole-d4 (Major) CAS No. 1190007-20-5

Thiabendazole-d4 (Major)

Cat. No.: B562337
CAS No.: 1190007-20-5
M. Wt: 205.271
InChI Key: WJCNZQLZVWNLKY-RHQRLBAQSA-N
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Description

Thiabendazole-d4 (Major) is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely used as an antifungal and antiparasitic agent. The deuterated form, Thiabendazole-d4, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of thiabendazole due to its stable isotope labeling.

Scientific Research Applications

Thiabendazole-d4 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of thiabendazole in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of thiabendazole in various biological matrices.

    Environmental Studies: Used to trace the environmental fate and transport of thiabendazole in soil and water systems.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of quantitative analyses.

Mechanism of Action

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase .

Safety and Hazards

Thiabendazole-d4 may damage fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Thiabendazole-d4, like its parent compound Thiabendazole, has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . The high-quality reference standards of Thiabendazole-d4 make it reliable for pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiabendazole-d4 involves the incorporation of deuterium atoms into the thiabendazole molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Thiabendazole can be subjected to deuterium exchange reactions in the presence of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Using deuterated reagents in the synthesis of thiabendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of Thiabendazole-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) in deuterated solvents to facilitate the exchange of hydrogen with deuterium.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity Thiabendazole-d4.

Chemical Reactions Analysis

Types of Reactions

Thiabendazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:

    Oxidation: Thiabendazole-d4 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Thiabendazole-d4 to its corresponding amine derivatives.

    Substitution: Thiabendazole-d4 can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Thiabendazole-d4 can be compared with other deuterated benzimidazole derivatives and non-deuterated analogs:

    Thiabendazole: The non-deuterated form, widely used as an antifungal and antiparasitic agent.

    Albendazole-d4: Another deuterated benzimidazole derivative used in similar pharmacokinetic and metabolic studies.

    Mebendazole-d4: Deuterated form of mebendazole, used for similar research purposes.

Uniqueness

Thiabendazole-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds.

Properties

IUPAC Name

4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016187
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190007-20-5
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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